molecular formula C14H14ClN3O4S B12113868 5-(5-chloro-2-hydroxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide CAS No. 1095544-63-0

5-(5-chloro-2-hydroxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B12113868
CAS No.: 1095544-63-0
M. Wt: 355.8 g/mol
InChI Key: MWIKSMPZFPIGKT-UHFFFAOYSA-N
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Description

The compound 5-(5-chloro-2-hydroxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide (CAS: 1095544-63-0) is a pyrazole-based carboxamide derivative. Its structure features a pyrazole core substituted with a 5-chloro-2-hydroxyphenyl group at position 5 and a carboxamide linker connected to a 1,1-dioxidotetrahydrothiophen-3-yl moiety.

Properties

CAS No.

1095544-63-0

Molecular Formula

C14H14ClN3O4S

Molecular Weight

355.8 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-(1,1-dioxothiolan-3-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H14ClN3O4S/c15-8-1-2-13(19)10(5-8)11-6-12(18-17-11)14(20)16-9-3-4-23(21,22)7-9/h1-2,5-6,9,19H,3-4,7H2,(H,16,20)(H,17,18)

InChI Key

MWIKSMPZFPIGKT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O

solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Aryl Substituents

The 5-chloro-2-hydroxyphenyl group on the pyrazole core is a defining feature of the compound. Structural analogs exhibit diverse aryl substitutions, which modulate electronic and steric properties:

  • This results in lower molecular weight (403.1 g/mol) and reduced polarity compared to the target compound .
  • Compound 24f (): Contains a 2-ethoxyphenyl group.
  • BH37277 (): Shares the 5-chloro-2-hydroxyphenyl group but replaces the sulfone tetrahydrothiophene with a 6-fluoro-1,3-benzothiazol-2-yl group. This substitution introduces a fused aromatic system, likely altering π-π stacking interactions and target selectivity .
Table 1: Aryl Substituent Comparison
Compound Aryl Group Key Effects Reference
Target Compound 5-Chloro-2-hydroxyphenyl Enhanced H-bonding, moderate lipophilicity
3a () Phenyl Lower polarity, reduced steric bulk
24f () 2-Ethoxyphenyl Increased lipophilicity
BH37277 () 5-Chloro-2-hydroxyphenyl Aromatic stacking potential (benzothiazole)

Variations in Amide Side Chains

The N-(1,1-dioxidotetrahydrothiophen-3-yl) group is a sulfone-containing saturated heterocycle. Analogs with alternative amide substituents highlight the role of this moiety:

  • Compound 7a (): Features a (E)-3-(methylsulfonyl)allyl group. The vinyl sulfone moiety may act as a covalent warhead, enabling irreversible binding to cysteine residues in enzymes like Chikungunya P2 protease .
  • STL249502 (): Substituted with a 4-methyl-1,3-thiazol-2-yl group. The thiazole ring introduces additional hydrogen-bond acceptors, which could enhance interactions with polar residues in target proteins .
  • Compound 31 (): Uses a 1-cyanopyrrolidin-3-yl group.
Table 2: Amide Side Chain Comparison
Compound Amide Substituent Functional Role Reference
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl Sulfone enhances solubility, stability
7a () (E)-3-(Methylsulfonyl)allyl Covalent inhibitor potential
STL249502 () 4-Methyl-1,3-thiazol-2-yl Hydrogen-bond acceptor
31 () 1-Cyanopyrrolidin-3-yl Electron-withdrawing stabilization

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